molecular formula C7H13NaOS2 B12644955 Carbonodithioic acid, O-hexyl ester, sodium salt CAS No. 17202-46-9

Carbonodithioic acid, O-hexyl ester, sodium salt

Cat. No.: B12644955
CAS No.: 17202-46-9
M. Wt: 200.3 g/mol
InChI Key: FNRCSECOAFDAOJ-UHFFFAOYSA-M
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Description

Carbonodithioic acid, O-hexyl ester, sodium salt is an organic compound with the molecular formula C8H15NaOS2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is part of the xanthate family, which is known for its role in the mining industry as flotation agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonodithioic acid, O-hexyl ester, sodium salt typically involves the reaction of carbon disulfide with sodium hydroxide and hexanol. The reaction proceeds as follows:

    Reaction of Carbon Disulfide with Sodium Hydroxide: This forms sodium dithiocarbonate.

    Addition of Hexanol: The sodium dithiocarbonate reacts with hexanol to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and reactant concentrations, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Carbonodithioic acid, O-hexyl ester, sodium salt undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Various substituted xanthates

Scientific Research Applications

Carbonodithioic acid, O-hexyl ester, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a flotation agent in mining.

    Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.

    Industry: Widely used in the mining industry for the flotation of minerals and in the production of rubber and plastics.

Mechanism of Action

The mechanism by which Carbonodithioic acid, O-hexyl ester, sodium salt exerts its effects involves its ability to form complexes with metal ions. This property is particularly useful in the mining industry, where it helps in the separation of valuable minerals from ores. The compound interacts with metal ions, forming stable complexes that can be easily separated from the rest of the material.

Comparison with Similar Compounds

Similar Compounds

  • Carbonodithioic acid, O-ethyl ester, sodium salt
  • Carbonodithioic acid, O-butyl ester, sodium salt
  • Carbonodithioic acid, O-pentyl ester, sodium salt

Uniqueness

Carbonodithioic acid, O-hexyl ester, sodium salt is unique due to its specific alkyl chain length, which provides distinct solubility and reactivity properties compared to its shorter or longer chain counterparts. This makes it particularly effective in certain industrial applications, such as mineral flotation, where its balance of hydrophobic and hydrophilic properties is advantageous.

Properties

CAS No.

17202-46-9

Molecular Formula

C7H13NaOS2

Molecular Weight

200.3 g/mol

IUPAC Name

sodium;hexoxymethanedithioate

InChI

InChI=1S/C7H14OS2.Na/c1-2-3-4-5-6-8-7(9)10;/h2-6H2,1H3,(H,9,10);/q;+1/p-1

InChI Key

FNRCSECOAFDAOJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOC(=S)[S-].[Na+]

Origin of Product

United States

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